molecular formula C16H12BrNO2 B6362731 1-Benzyl-4-bromo-1H-indole-2-carboxylic acid CAS No. 1240571-09-8

1-Benzyl-4-bromo-1H-indole-2-carboxylic acid

Cat. No.: B6362731
CAS No.: 1240571-09-8
M. Wt: 330.17 g/mol
InChI Key: XJFZOSCEUCXCBE-UHFFFAOYSA-N
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Description

1-Benzyl-4-bromo-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound features a benzyl group at the 1-position, a bromine atom at the 4-position, and a carboxylic acid group at the 2-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-bromo-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of 1H-indole-2-carboxylic acid to introduce the bromine atom at the 4-position. This is followed by a benzylation reaction to attach the benzyl group at the 1-position. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and benzylating agents like benzyl bromide, under controlled temperature and solvent conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-bromo-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Benzyl-4-bromo-1H-indole-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of indole-based biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound finds use in the development of new materials and chemical processes.

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-bromo-1H-indole-2-carboxylic acid is unique due to the combination of the benzyl, bromine, and carboxylic acid groups. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

1-benzyl-4-bromoindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2/c17-13-7-4-8-14-12(13)9-15(16(19)20)18(14)10-11-5-2-1-3-6-11/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFZOSCEUCXCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C2C(=O)O)C(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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